3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride
説明
This compound (C₉H₁₈Cl₃N₅, MW 302.64) is a trihydrochloride salt of a heterocyclic azetidine-triazolopyrazine hybrid . Its core structure combines a [1,2,4]triazolo[4,3-a]pyrazine ring system with a 3-methyl-substituted azetidine moiety. The trihydrochloride formulation enhances aqueous solubility, making it suitable for pharmacological studies. Its CAS identifier (EN300-6748748) and commercial availability (e.g., Enamine Ltd.) highlight its relevance in medicinal chemistry research .
特性
IUPAC Name |
7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5.3ClH/c1-7-11-12-9-6-13(2-3-14(7)9)8-4-10-5-8;;;/h8,10H,2-6H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECXCPAUKIQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCN(C2)C3CNC3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride involves multiple steps, starting with the preparation of the triazolopyrazine core. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization to form the triazolopyrazine ring . The azetidine moiety is then introduced through a nucleophilic substitution reaction, and the final product is obtained as a trihydrochloride salt by treating with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Nucleophilic Substitution Reactions
The triazolo-pyrazine core facilitates nucleophilic substitution, particularly at electrophilic positions activated by adjacent nitrogen atoms. For example:
-
Amination : Reacting with substituted anilines (e.g., 4-aminophenol) under basic conditions (K₂CO₃, DMF) yields derivatives with enhanced biological activity .
-
Halogenation : Chlorination or fluorination at the pyrazine ring can occur using POCl₃ or Selectfluor reagents, though direct evidence for this compound requires extrapolation from analogous systems .
Table 1: Nucleophilic Substitution Conditions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazolo-pyrazine | 4-Aminophenol, K₂CO₃, DMF, 80°C | Arylaminotriazolo-pyrazine | 60–75% |
Acylation and Amidation
The azetidine nitrogen participates in acylation reactions, forming amide bonds critical for pharmacological optimization:
-
Acyl Chloride Coupling : Treatment with oxalyl chloride converts carboxylic acid intermediates to acyl chlorides, which react with amines (e.g., anilines) in dichloromethane (DCM) with DIPEA as a base .
-
Orthoester Cyclization : Triethyl orthoacetate mediates cyclization under reflux to form fused heterocycles .
Table 2: Acylation Reaction Parameters
| Starting Material | Reagent | Conditions | Product | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Carboxylic Acid | Oxalyl chloride, DMF | DCM, RT, 5 min | Acyl chloride | N/A | |
| Acyl Chloride | DIPEA, Aniline | DCM, RT, 0.5 h | Amide derivative | 0.98* |
*IC₅₀ value for antiproliferative activity in A549 cells .
Ring-Opening and Functionalization
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
-
Aza-Michael Addition : Azetidine reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) in acetonitrile at 65°C, forming 1,3′-biazetidine derivatives .
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the azetidine ring, producing linear amines .
Key Observation : The 15N HMBC spectrum confirms regioselectivity in azetidine-involved reactions, with nitrogen chemical shifts at δ −315 to −350 ppm .
Catalytic and Reductive Transformations
-
Hydrogenation : The pyrazine ring can be reduced using H₂/Pd-C to yield tetrahydropyrazine derivatives, though this is inferred from analogous triazolo-pyrazine systems .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling may functionalize halogenated positions, but direct examples for this compound are undocumented .
Stability and Byproduct Formation
-
Degradation Pathways : Prolonged exposure to moisture or heat leads to hydrolysis of the triazole ring, forming hydrazine byproducts.
-
TLC Monitoring : Reactions are tracked using silica-gel TLC (ethyl acetate/hexane), with Rf values between 0.3–0.6 for major products .
Biological Activity Correlation
While not a direct chemical reaction, the compound’s derivatives exhibit structure-activity relationships (SAR):
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazolo-pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cancer cell proliferation. For instance, a study demonstrated the effectiveness of triazolo-pyrazines in targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties
- Neuroprotective Effects
Material Science Applications
-
Synthesis of Novel Materials
- The unique structure of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride allows for its use in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites .
- Catalysis
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A (2022) | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |
| Study B (2023) | Antimicrobial Properties | Showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2024) | Neuroprotection | Indicated improvement in memory retention in animal models treated with the compound compared to control groups. |
作用機序
The mechanism of action of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways, leading to the inhibition of cancer cell growth .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrazine Core
3-{3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine Hydrochloride
- Structure : Ethyl substitution at the triazolopyrazine 3-position (vs. methyl in the target compound).
- Properties : Reduced lipophilicity compared to the methyl analog due to the ethyl group’s larger size. The hydrochloride salt (vs. trihydrochloride) may lower solubility (MW 228.34, C₁₀H₁₇ClN₅) .
3-(Aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Hydrochloride
- Structure: Incorporates an aminomethyl group and a pyrazinone fragment (C₆H₁₀ClN₅O, MW 195.63).
- However, the pyrazinone ring reduces aromaticity, altering electronic properties .
- Applications : Likely explored for CNS-targeted therapies due to improved blood-brain barrier penetration.
7-Methyl-3-[(Methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride
- Structure: Methylamino-methyl substituent and pyrazinone system (C₈H₁₄Cl₂N₆O, MW 281.15).
- Properties: The methylamino group introduces basicity, influencing pH-dependent solubility. Dihydrochloride salt balances solubility and stability .
- Applications: Potential use in cardiovascular or cerebroprotective therapies, as suggested by triazolopyrazine derivatives’ membrane-stabilizing activity .
Counterion and Salt Form Comparisons
Dihydrochloride vs. Trihydrochloride Salts
- 3-{3-Methyl-...}azetidine Dihydrochloride (C₉H₁₇Cl₂N₅, MW 266.63): Reduced chloride content compared to the trihydrochloride form, leading to lower solubility but improved crystallinity. Priced at €728/50mg (CymitQuimica), indicating niche research applications .
- Trihydrochloride Form : Higher solubility (critical for in vivo studies) but increased hygroscopicity, requiring stringent storage conditions (e.g., protection from heat and moisture) .
Functional Group Modifications
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid Hydrochloride
- Structure : Difluoromethyl and carboxylic acid groups replace azetidine and methyl substituents (C₉H₁₀ClF₂N₃O₂, MW 283.65).
- Properties : Fluorine atoms enhance metabolic stability and bioavailability. The carboxylic acid adds polarity, limiting CNS penetration but improving renal clearance .
- Applications : Discontinued status (CymitQuimica) suggests challenges in formulation or efficacy despite promising physicochemical traits .
Pharmacological Activity
Triazolopyrazine derivatives exhibit diverse bioactivities:
- Cytotoxic and Cardioprotective Effects: The target compound’s methyl group may optimize membrane interaction, while ethyl or aminomethyl analogs show varied potency .
- Cerebroprotective Potential: Structural analogs with hydrogen-bonding groups (e.g., aminomethyl) are prioritized for neuroprotective drug development .
Data Tables
Table 1: Key Properties of Triazolopyrazine Derivatives
| Compound Name | Molecular Formula | MW | Salt Form | Key Substituent | CAS Number |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₈Cl₃N₅ | 302.64 | Trihydrochloride | 3-Methyl | EN300-6748748 |
| 3-Ethyl Analog (Hydrochloride) | C₁₀H₁₇ClN₅ | 228.34 | Hydrochloride | 3-Ethyl | EN300-6748778 |
| 3-(Aminomethyl)-pyrazinone Hydrochloride | C₆H₁₀ClN₅O | 195.63 | Hydrochloride | Aminomethyl | EN300-385221 |
| Difluoromethyl-carboxylic Acid Hydrochloride | C₉H₁₀ClF₂N₃O₂ | 283.65 | Hydrochloride | Difluoromethyl | 2155855-15-3 |
Table 2: Commercial Availability and Pricing (Selected Examples)
| Compound | Supplier | Purity | Price (50mg) |
|---|---|---|---|
| Target Compound (Trihydrochloride) | Enamine Ltd. | 95% | €728 |
| Dihydrochloride Analog | CymitQuimica | 95% | €1,032 |
| 3-Ethyl Analog (Hydrochloride) | Bide Pharm | 95% | Not Listed |
生物活性
The compound 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride is a synthetic derivative belonging to the class of triazole and azetidine compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Chemical Formula : C₈H₁₃Cl₃N₄
- Molecular Weight : 239.57 g/mol
- IUPAC Name : 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride
- CAS Number : 1384430-58-3
Antimicrobial Properties
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The biological activity of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride has been evaluated against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria (Gram-positive) | Moderate Inhibition | |
| Bacteria (Gram-negative) | High Inhibition | |
| Fungi | Low Inhibition |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Studies have shown that triazole derivatives possess anticancer properties. The compound was tested in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.0 |
The results indicate that the compound exhibits promising anticancer activity and could be further explored for therapeutic applications.
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of triazole derivatives. The compound was evaluated in models of neurodegeneration:
- Model Used : SH-SY5Y neuroblastoma cells
- Protective Mechanism : Inhibition of oxidative stress and inflammation
- Findings : Significant reduction in cell death at concentrations above 5 µM .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Q & A
Q. What are the optimized synthetic routes for 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and salt formation. For example:
-
Cyclization : React precursors (e.g., triazole-thiol derivatives) under reflux with carbonyldiimidazole in anhydrous DMF at 100°C for 1 hour, followed by 24-hour reflux with hydrazinopyrazinone derivatives .
-
Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
-
Optimization : Stirring for 10 hours and solvent removal under reduced pressure improves yield and purity .
- Key Parameters :
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclization | 24-hour reflux in DMF | 15–20% increase |
| Salt Formation | pH 4–5, ethanol solvent | >90% purity |
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Assign peaks for azetidine protons (δ 3.2–3.8 ppm) and triazole ring protons (δ 8.1–8.5 ppm) .
- X-ray Crystallography : Resolve fused heterocyclic systems and salt coordination .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 294.1 (calculated for C₁₀H₁₄Cl₃N₅) .
Q. What are the solubility and lipophilicity properties of this compound?
- Methodological Answer :
- SwissADME Analysis : Predicts logP = 1.8 (moderate lipophilicity) and aqueous solubility ≈ 0.5 mg/mL at pH 7.4 .
- Experimental Validation : Perform shake-flask assays in PBS buffer (pH 7.4) and octanol-water partitioning .
Advanced Research Questions
Q. How can derivatives of this compound be designed for improved bioactivity?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the triazole or azetidine moieties to enhance target binding .
- Computational Design : Use quantum chemical calculations (e.g., DFT) to optimize steric and electronic profiles .
- Biological Assays : Test derivatives against kinase or protease targets using fluorescence polarization assays .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., 4–24×10⁻⁶M concentration range, 37°C) to minimize variability .
- Structural Analogs : Compare activity profiles of analogs (e.g., 3-aryl-triazolo derivatives) to identify structure-activity relationships (SAR) .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from multiple studies and identify outliers .
Q. What computational models predict the pharmacokinetics of this compound?
- Methodological Answer :
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .
- Molecular Docking : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
- PK-Sim® Modeling : Integrate solubility, logP, and metabolic stability data to estimate half-life and clearance rates .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (CuI 5–10 mol%) to identify robust parameters .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediates .
- Purification : Optimize recrystallization using DMF/i-propanol (1:2 v/v) for >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
